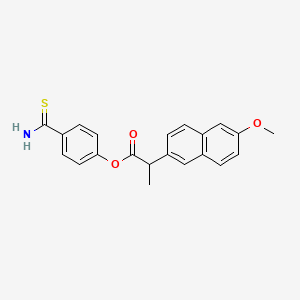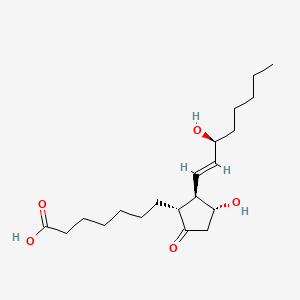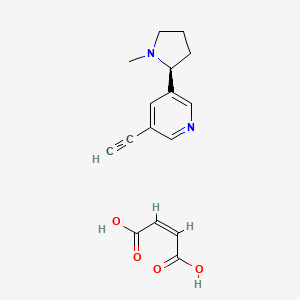
4-Carbamothioylphenyl 2-(6-methoxynaphthalen-2-yl)propanoate
Vue d'ensemble
Description
ATB-346, également connu sous le nom d'oténaproxésul, est un nouvel anti-inflammatoire non stéroïdien (AINS) qui libère du sulfure d'hydrogène. Il est en cours de développement en tant qu'analgésique non opioïde plus sûr pour la douleur aiguë. Ce composé est conçu pour répondre aux problèmes de sécurité gastro-intestinale (GI) associés aux AINS traditionnels tout en conservant leur efficacité .
Méthodes De Préparation
ATB-346 est synthétisé en attachant un fragment libérant du sulfure d'hydrogène à un AINS traditionnel, spécifiquement le naproxène. La voie de synthèse implique l'estérification de l'acide 2-(6-méthoxynaphtalène-2-yl)propionique avec l'ester phénylique de 4-thiocarbamoyle . Les conditions réactionnelles incluent généralement l'utilisation d'un solvant comme le diméthylsulfoxyde (DMSO) et d'un catalyseur pour faciliter le processus d'estérification . Les méthodes de production industrielle impliqueraient probablement une mise à l'échelle de cette voie de synthèse tout en garantissant la pureté et la stabilité du produit final.
Analyse Des Réactions Chimiques
ATB-346 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de divers produits d'oxydation.
Réduction : Les réactions de réduction peuvent modifier le fragment libérant du sulfure d'hydrogène, modifiant potentiellement l'efficacité du composé.
Substitution : Des réactions de substitution peuvent se produire au niveau des cycles aromatiques, conduisant à la formation de différents dérivés.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.
Applications de la recherche scientifique
ATB-346 a un large éventail d'applications de recherche scientifique :
Chimie : Il sert de composé modèle pour l'étude des médicaments libérant du sulfure d'hydrogène et de leurs propriétés chimiques.
Mécanisme d'action
ATB-346 exerce ses effets par une combinaison d'inhibition de la cyclooxygénase (COX) et de libération de sulfure d'hydrogène. Le composé inhibe l'activité de la COX, réduisant ainsi la production de prostaglandines pro-inflammatoires. De plus, la libération de sulfure d'hydrogène fournit des effets gastroprotecteurs et améliore les propriétés anti-inflammatoires du composé . Les cibles moléculaires impliquées comprennent les enzymes COX et les voies associées à l'inflammation et à la survie cellulaire, telles que la signalisation NF-κB et Akt .
Applications De Recherche Scientifique
ATB-346 has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying hydrogen sulfide-releasing drugs and their chemical properties.
Mécanisme D'action
ATB-346 exerts its effects through a combination of cyclooxygenase (COX) inhibition and hydrogen sulfide release. The compound inhibits COX activity, reducing the production of pro-inflammatory prostaglandins. Additionally, the release of hydrogen sulfide provides gastroprotective effects and enhances the compound’s anti-inflammatory properties . The molecular targets involved include COX enzymes and pathways associated with inflammation and cell survival, such as NF-κB and Akt signaling .
Comparaison Avec Des Composés Similaires
ATB-346 est unique par rapport aux autres AINS en raison de sa capacité à libérer du sulfure d'hydrogène. Les composés similaires incluent :
Célécoxib : Un autre AINS avec une meilleure sécurité gastro-intestinale mais associé à des risques cardiovasculaires.
Autres AINS libérant du sulfure d'hydrogène : Ces composés partagent la propriété de libération de sulfure d'hydrogène, mais diffèrent dans leurs structures chimiques spécifiques et leurs applications thérapeutiques.
ATB-346 se démarque par sa combinaison d'inhibition de la COX et de libération de sulfure d'hydrogène, offrant une alternative prometteuse aux thérapies existantes pour des affections comme la douleur aiguë et l'inflammation .
Propriétés
IUPAC Name |
(4-carbamothioylphenyl) 2-(6-methoxynaphthalen-2-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3S/c1-13(21(23)25-18-8-5-14(6-9-18)20(22)26)15-3-4-17-12-19(24-2)10-7-16(17)11-15/h3-13H,1-2H3,(H2,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCNMAPLPQYQJFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OC3=CC=C(C=C3)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201336751 | |
| Record name | 4-Carbamothioylphenyl 2-(6-methoxynaphthalen-2-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201336751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1226895-20-0 | |
| Record name | ATB-346 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1226895200 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ATB-346 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15377 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-Carbamothioylphenyl 2-(6-methoxynaphthalen-2-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201336751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OTENAPROXESUL, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3096O7WP53 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















